molecular formula C12H17NO2 B1293865 N-(4-Butoxyphenyl)acetamide CAS No. 23563-26-0

N-(4-Butoxyphenyl)acetamide

Cat. No.: B1293865
CAS No.: 23563-26-0
M. Wt: 207.27 g/mol
InChI Key: JYMFGHFNWSMPBP-UHFFFAOYSA-N
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Description

N-(4-Butoxyphenyl)acetamide is an organic compound with the molecular formula C12H17NO2. It is a derivative of acetanilide, where the hydrogen atom on the nitrogen is replaced by a 4-butoxyphenyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Mechanism of Action

Target of Action

The primary target of N-(4-Butoxyphenyl)acetamide is currently unknown. This compound is a derivative of acetanilide, which is known to have analgesic and antipyretic properties . .

Mode of Action

It is synthesized via an SN2 nucleophilic substitution reaction from N-(4-hydroxyphenyl)acetamide, 1-bromobutane, and sodium hydroxide . The exact interaction of this compound with its targets and the resulting changes are yet to be determined.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Butoxyphenyl)acetamide can be synthesized through a nucleophilic substitution reactionThe reaction proceeds via an SN2 mechanism, where the hydroxyl group of paracetamol is deprotonated by sodium hydroxide to form a phenoxide ion, which then attacks the 1-bromobutane to form this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves:

Chemical Reactions Analysis

Types of Reactions: N-(4-Butoxyphenyl)acetamide primarily undergoes nucleophilic substitution reactions. It can also participate in other organic reactions such as oxidation and reduction, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, 1-bromobutane.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Scientific Research Applications

N-(4-Butoxyphenyl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

  • N-(4-Hydroxyphenyl)acetamide (Paracetamol)
  • N-(4-Methoxyphenyl)acetamide
  • N-(4-Ethoxyphenyl)acetamide

Comparison: N-(4-Butoxyphenyl)acetamide is unique due to the presence of the butoxy group, which imparts different physicochemical properties compared to its analogs. This modification can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-(4-butoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-4-9-15-12-7-5-11(6-8-12)13-10(2)14/h5-8H,3-4,9H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMFGHFNWSMPBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066910
Record name Acetamide, N-(4-butoxyphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23563-26-0
Record name N-(4-Butoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23563-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(4-butoxyphenyl)-
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Record name Acetamide, N-(4-butoxyphenyl)-
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Record name Acetamide, N-(4-butoxyphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-butoxyphenyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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